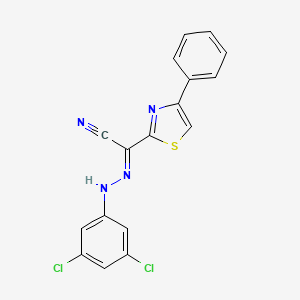
(E)-N'-(3,5-dichlorophényl)-4-phénylthiazole-2-carbohydrazonoyl cyanure
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloroaniline is an intermediate compound used in the manufacturing of fungicides, pharmaceutical compounds, synthetic herbicides, plant growth regulators, and other chemicals . It has a molar mass of 162.02 g/mol .
Molecular Structure Analysis
The molecular structure of 3,5-Dichloroaniline consists of 8 Carbon atoms, 11 Hydrogen atoms, and 1 Nitrogen atom .Chemical Reactions Analysis
3,5-Dichloroaniline has been used in Fenton’s and Hybrid Oxidation Treatment in water . The exact chemical reactions involving “(2E)-N-(3,5-dichloroanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide” are not available in the resources I have.Physical and Chemical Properties Analysis
3,5-Dichloroaniline has a boiling point of 259 - 260 °C, a density of 1.58 g/cm3 at 20 °C, a flash point of 133 °C, an ignition temperature of 620 °C, and a melting point of 46 - 53 °C .Applications De Recherche Scientifique
- Application: Le fluazifop-butyl, le premier dérivé TFMP introduit sur le marché agrochimique, a ouvert la voie à plus de 20 nouveaux produits agrochimiques contenant du TFMP avec des noms communs ISO. Ces dérivés sont efficaces dans la lutte antiparasitaire en raison de la combinaison des propriétés physicochimiques uniques de l'atome de fluor et de la partie pyridine .
- Application: Cinq produits pharmaceutiques contenant le motif TFMP ont été autorisés sur le marché et plusieurs candidats sont actuellement en essais cliniques. Les propriétés uniques des dérivés TFMP contribuent à leurs activités biologiques .
- Application: La cellulose tris-(3,5-diméthyl phényl carbamate) a été utilisée comme phase stationnaire chirale (CSP) en chromatographie liquide haute performance (HPLC) pour séparer les énantiomères de l'ofloxacine, un antibiotique largement utilisé. Cette technique assure le contrôle de la qualité des produits pharmaceutiques contenant des mélanges racémiques .
- Application: Par exemple, l'acide 2,4-dichloro-3,5-difluorobenzoïque peut être synthétisé à partir de 4-chloro-3,5-difluorobenzonitrile disponible dans le commerce. Ce composé a des applications dans la synthèse de dérivés de l'acide quinolone-3-carboxylique .
Produits agrochimiques et protection des cultures
Produits pharmaceutiques
Séparation chirale dans les produits pharmaceutiques
Chimie synthétique et intermédiaires
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(2E)-N-(3,5-dichloroanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N4S/c18-12-6-13(19)8-14(7-12)22-23-15(9-20)17-21-16(10-24-17)11-4-2-1-3-5-11/h1-8,10,22H/b23-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLMHRFKGFNZCE-HZHRSRAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC(=CC(=C3)Cl)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC(=CC(=C3)Cl)Cl)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
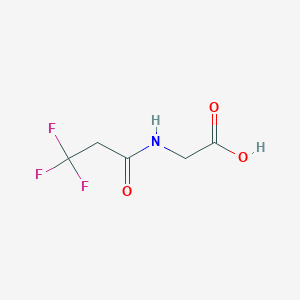
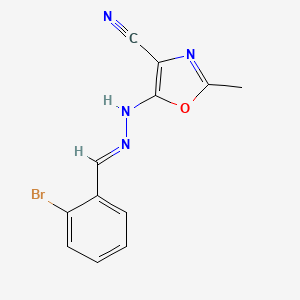
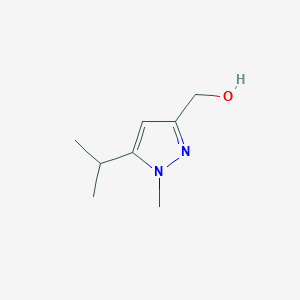
![4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one](/img/structure/B2407356.png)
![2-(1H-indol-1-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2407358.png)
![3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2407359.png)
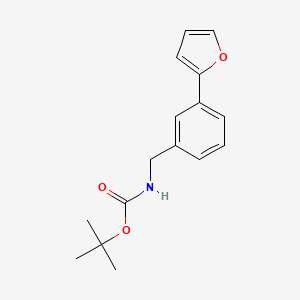
![ethyl 1-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2407361.png)
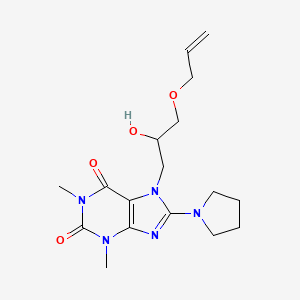
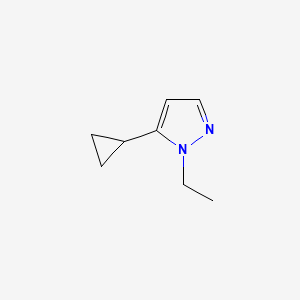
![2-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2407368.png)
![2-[[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]thio]acetic acid ethyl ester](/img/structure/B2407369.png)


